
N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide is an intricate compound that resides within the sulfonyl and thiadiazole chemical families. Its structure includes a benzylsulfonyl moiety attached to a 1,2,4-thiadiazole ring, further conjugated to a 2-fluorobenzamide. These features confer unique properties that render the compound valuable in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Synthesis starts with the preparation of 3-(benzylsulfonyl)-1,2,4-thiadiazole. The precursor, benzylsulfonyl chloride, reacts with thiourea in the presence of a base like sodium hydroxide to form the thiadiazole ring.
Step 2: The intermediate, 3-(benzylsulfonyl)-1,2,4-thiadiazole, is then coupled with 2-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine to form N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide.
Industrial Production Methods: The industrial synthesis of this compound follows similar routes but employs larger-scale equipment and more rigorous quality control measures. Solvents and reagents used at an industrial scale must meet strict purity specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the benzylsulfonyl moiety, which can be converted to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring may be reduced under strong reducing conditions, though such reactions are less common.
Substitution: N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide can undergo nucleophilic aromatic substitution, especially at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminium hydride or diisobutylaluminium hydride.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Oxidized derivatives such as sulfones.
Substituted analogs where the fluorine is replaced by another substituent.
Aplicaciones Científicas De Investigación
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide has several key applications:
Chemistry: It serves as a building block for creating more complex molecules due to its reactive sites.
Biology: Used in the study of enzyme inhibition, particularly in pathways involving sulfur-containing compounds.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Functions as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, often facilitated by the sulfonyl and thiadiazole groups. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Compared to similar compounds such as N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-benzamide and N-(3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide, the presence of the fluorine atom in N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide imparts greater lipophilicity and can affect the compound’s reactivity and biological activity.
Similar Compounds
N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-benzamide
N-(3-(Methylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
3-(Benzylsulfonyl)-1,2,4-thiadiazole analogs
This compound's unique structure and properties make it a valuable subject of study across multiple scientific disciplines. Curious to know more about one of these sections?
Propiedades
IUPAC Name |
N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-13-9-5-4-8-12(13)14(21)18-15-19-16(20-24-15)25(22,23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLQSIQVWBRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
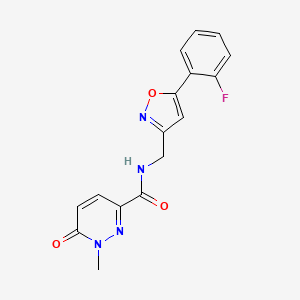
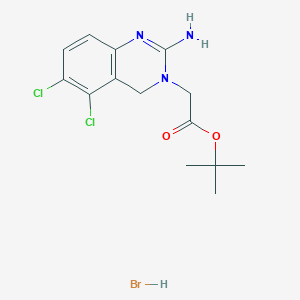
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)

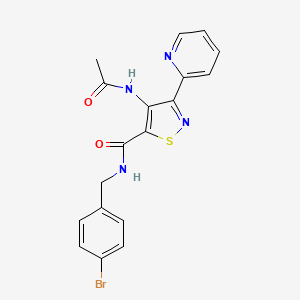


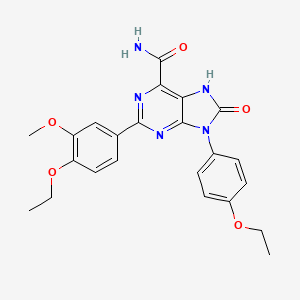
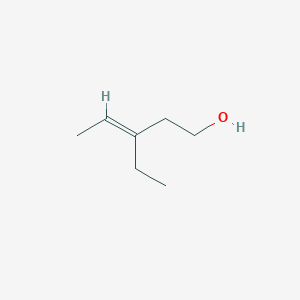
![1-(2-ethoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2709768.png)
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)
